molecular formula C19H18FN5OS B4820821 N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4820821
M. Wt: 383.4 g/mol
InChI Key: IHKRCOVEMCMTJZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a propenyl (allyl) group at the 4th position and a pyridin-4-yl moiety at the 5th position. The triazole ring is further functionalized via a sulfanyl bridge to an acetamide group, which is N-linked to a 3-fluoro-4-methylphenyl aromatic ring. This structural configuration confers unique electronic and steric properties, making it a candidate for antimicrobial, anti-inflammatory, and antiproliferative applications .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5OS/c1-3-10-25-18(14-6-8-21-9-7-14)23-24-19(25)27-12-17(26)22-15-5-4-13(2)16(20)11-15/h3-9,11H,1,10,12H2,2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKRCOVEMCMTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the fluorinated phenyl derivative and the triazole ring. These intermediates are then coupled under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Propenyl vs. Ethyl/Alkyl Groups

  • For example, N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () exhibits reduced steric hindrance but lacks the unsaturated bond that could participate in π-π stacking or covalent interactions .

Pyridinyl vs. Furan/Heteroaromatic Groups

  • Replacement of the pyridin-4-yl group with a furan-2-yl moiety, as in 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (), diminishes nitrogen-mediated interactions (e.g., with bacterial DNA gyrase) but may improve anti-exudative activity due to furan’s lipophilicity .

Acetamide Aromatic Group Modifications

Fluoro-Methylphenyl vs. Halogenated/Difluorophenyl Groups

  • The 3-fluoro-4-methylphenyl group balances electron-withdrawing (fluoro) and electron-donating (methyl) effects, optimizing solubility and target affinity. In contrast, N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () shows higher electronegativity, which may enhance membrane permeability but reduce metabolic stability .

Antimicrobial Activity

  • Derivatives with electron-withdrawing groups (e.g., -Cl, -F) on the acetamide’s phenyl ring, such as KA3, KA4, and KA14 (), demonstrate lower MIC values (≤12.5 µg/mL) against E. coli and S. aureus compared to electron-donating groups (-OCH₃, -CH₃).

Anti-Inflammatory and Anti-Exudative Activity

  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () show anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses.

Biological Activity

Overview

N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of triazole derivatives. Its structure includes a triazole ring, a pyridine ring, and a fluorinated phenyl group, making it a subject of interest for various biological activities.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The triazole and pyridine components are crucial for binding affinity and specificity. These interactions may inhibit or modulate enzymatic activities or receptor functions, which can lead to therapeutic effects against various diseases.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of triazoles have shown efficacy against Mycobacterium tuberculosis, with some compounds demonstrating IC50 values as low as 1.35 µM . While specific data on the compound is limited, its structural similarities suggest potential activity against bacterial pathogens.

Anticancer Potential

Triazole derivatives have been recognized for their anticancer properties. The presence of the fluorinated phenyl group may enhance lipophilicity and cellular uptake, leading to increased cytotoxicity against cancer cells. For instance, studies on related compounds have shown effective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antitubercular Activity : In a study evaluating various substituted triazole derivatives, compounds structurally related to this compound were found to exhibit promising anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 µM .
  • Cytotoxicity Assessment : In vitro cytotoxicity studies have shown that several triazole derivatives possess low toxicity against human embryonic kidney cells (HEK-293), indicating their potential for therapeutic use without significant side effects .

Comparative Biological Activity Table

Compound NameStructure FeaturesIC50 (µM)Biological Activity
Triazole ATriazole ring, Pyridine1.35Antimicrobial against M. tuberculosis
Triazole BSimilar to target compound3.73Anticancer activity (cell proliferation inhibition)
N-(3-fluoro...Fluorinated phenyl, TriazoleTBDPotential anticancer and antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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